ST-1535

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ST1535 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto de referencia en el estudio de los antagonistas del receptor de adenosina A2A.

Biología: Investigado por su papel en la modulación de procesos biológicos que involucran receptores de adenosina.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de la enfermedad de Parkinson y otros trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de adenosina

Mecanismo De Acción

ST1535 ejerce sus efectos uniéndose y antagonizando el receptor de adenosina A2A. Este receptor es un receptor acoplado a proteína G que juega un papel crucial en la regulación de la liberación de neurotransmisores y la actividad neuronal. Al bloquear el receptor de adenosina A2A, ST1535 modula las vías de señalización involucradas en el control motor y la neuroprotección, lo que lo convierte en un candidato prometedor para el tratamiento de la enfermedad de Parkinson .

Compuestos Similares:

- KW6002 (también conocido como istradefylline)

- ZM241385

- SCH58261

Comparación: ST1535 es único en su capacidad de unirse selectivamente a los receptores atípicos de adenosina A2A, particularmente en el hipocampo y la corteza, donde no se detecta la unión típica de adenosina A2A. Este perfil de unión selectivo distingue a ST1535 de otros antagonistas del receptor de adenosina A2A como KW6002, ZM241385 y SCH58261, que tienen diferentes afinidades para los receptores típicos y atípicos de adenosina A2A .

Análisis Bioquímico

Biochemical Properties

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine functions as a potent and selective antagonist of the adenosine A2A receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system. The compound competitively inhibits the binding of adenosine to the A2A receptor, thereby modulating the levels of cyclic adenosine monophosphate (cAMP) within cells . The interaction of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine with the A2A receptor has been shown to enhance the therapeutic effects of L-dopa in Parkinson’s disease models .

Cellular Effects

The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine on cellular processes are profound. By antagonizing the A2A receptor, this compound influences various cell signaling pathways, particularly those involving cAMP. This modulation can lead to changes in gene expression and cellular metabolism . In neuronal cells, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine has been observed to increase locomotor activity and reduce catalepsy, indicating its potential in ameliorating motor deficits associated with Parkinson’s disease .

Molecular Mechanism

At the molecular level, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine exerts its effects by binding to the A2A receptor and preventing adenosine from activating this receptor. This inhibition leads to a decrease in cAMP production, which in turn affects downstream signaling pathways . The compound’s ability to selectively target the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine have been studied over various time frames. The compound has demonstrated long-lasting pharmacodynamic effects, maintaining its activity for several hours post-administration . Stability studies indicate that the compound remains effective over extended periods, with minimal degradation observed in vitro .

Dosage Effects in Animal Models

The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine vary with dosage in animal models. At lower doses, the compound enhances the effects of L-dopa, reducing motor deficits without significant side effects . At higher doses, there may be an increased risk of adverse effects, including hypermotility and potential toxicity .

Metabolic Pathways

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites also exhibit activity at the A2A receptor, contributing to the overall pharmacological profile of the compound . The involvement of cytochrome P450 enzymes in the metabolism of this compound has been suggested, although specific pathways remain to be fully elucidated .

Transport and Distribution

Within cells and tissues, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is transported via passive diffusion and possibly facilitated by specific transporters . The compound is distributed widely throughout the body, with significant accumulation observed in the brain, which is consistent with its central nervous system activity .

Subcellular Localization

The subcellular localization of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is predominantly within the cytoplasm, where it interacts with the A2A receptor located on the cell membrane . There is no evidence to suggest that the compound undergoes significant post-translational modifications or is directed to specific organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ST1535 implica una estrategia práctica y sostenible que utiliza reacciones de acoplamiento cruzado catalizadas por hierro. El proceso incluye la reacción de 2-butil-9-metil-8-(2H-1,2,3-triazol-2-il)-9H-purin-6-amina con clorobutyl magnesio .

Métodos de Producción Industrial: La producción industrial de ST1535 normalmente implica la síntesis a gran escala utilizando las mismas reacciones de acoplamiento cruzado catalizadas por hierro. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: ST1535 experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de ST1535 puede resultar en la formación de varios derivados oxidados .

Comparación Con Compuestos Similares

- KW6002 (also known as istradefylline)

- ZM241385

- SCH58261

Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .

Propiedades

IUPAC Name |

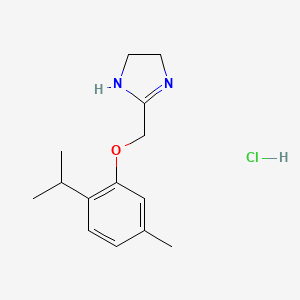

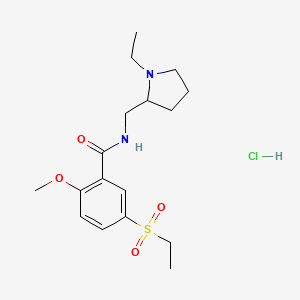

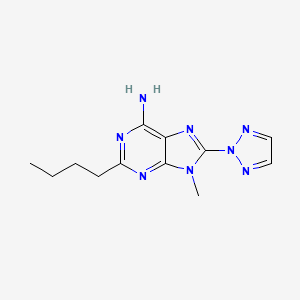

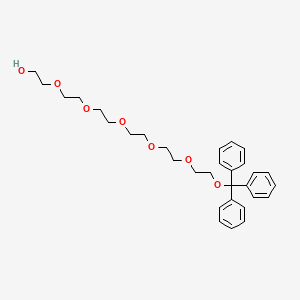

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYQMAWUIRPCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432000 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496955-42-1 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?

A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []

Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?

A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []

Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?

A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1682556.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)